(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid or aldehyde.
Reduction: Conversion to the corresponding alcohol.
Substitution: Replacement of the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected alcohols or other substituted derivatives.
Scientific Research Applications
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, thereby preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanol
- (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanoic acid
- (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutylamine
Uniqueness
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is unique due to its specific structure that combines the protective TBDMS group with an aldehyde functionality. This combination allows for selective reactions at the aldehyde group while the hydroxyl group remains protected, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H24O2Si |
---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanal |
InChI |
InChI=1S/C11H24O2Si/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h8,10H,7,9H2,1-6H3 |
InChI Key |
XNTGGGQCYBRHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.